molecular formula C17H20N2O3S B2603677 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034430-10-7

4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2603677
CAS No.: 2034430-10-7
M. Wt: 332.42
InChI Key: RFMADAZBYLEYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with a piperidine moiety linked via an ether bond The piperidine ring is further substituted with a benzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Etherification with Pyridine: The final step involves the reaction of the sulfonylated piperidine with a pyridine derivative under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated pyridine derivatives or substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

This compound may be explored for its potential biological activity. The piperidine and pyridine moieties are common in many bioactive compounds, suggesting possible applications in drug discovery and development.

Medicine

Potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. The benzylsulfonyl group is known to enhance the solubility and bioavailability of drugs.

Industry

In the chemical industry, this compound could be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    4-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)pyridine: Contains a phenylsulfonyl group, which may alter its chemical and biological properties.

Uniqueness

The presence of the benzylsulfonyl group in 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine distinguishes it from similar compounds, potentially offering unique properties such as enhanced solubility and specific biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-(1-benzylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-23(21,14-15-4-2-1-3-5-15)19-12-8-17(9-13-19)22-16-6-10-18-11-7-16/h1-7,10-11,17H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMADAZBYLEYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.